

# A Technical Guide to the Physicochemical Properties of Dichloroquinoxaline Compounds

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## Compound of Interest

**Compound Name:** Methyl 2,3-dichloroquinoxaline-6-carboxylate

**Cat. No.:** B183922

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and synthetic methodologies for dichloroquinoxaline compounds.

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.<sup>[1][2]</sup> Dichloroquinoxaline isomers, particularly 2,3-dichloroquinoxaline (DCQX), serve as versatile building blocks for creating diverse molecular libraries, primarily through nucleophilic aromatic substitution (SNAr) reactions.<sup>[3][4]</sup> This document details their chemical characteristics, experimental protocols for their synthesis and analysis, and their role in modulating key biological pathways.

## Physicochemical Properties

Dichloroquinoxaline isomers are typically crystalline solids with limited solubility in water but better solubility in organic solvents like chloroform.<sup>[1][5][6]</sup> The precise properties are dependent on the position of the chlorine atoms on the quinoxaline scaffold.

## Table 1: Physicochemical Properties of Dichloroquinoxaline Isomers

Property	2,3-dichloroquinoxalin e	2,6-dichloroquinoxalin e	6,7-Dichloro-2,3-diphenylquinoxalin e
CAS Number	2213-63-0	18671-97-1	164471-02-7
Molecular Formula	C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	C <sub>20</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	199.04 g/mol <a href="#">[7]</a>	199.04 g/mol <a href="#">[8]</a>	363.24 g/mol
Appearance	Off-white to light brown needles or gray solid <a href="#">[1][5]</a>	White to pale yellow crystalline powder <a href="#">[6]</a> <a href="#">[9]</a>	Beige solid <a href="#">[6]</a>
Melting Point	150-155 °C <a href="#">[1]</a>	153-157 °C <a href="#">[6]</a>	Not specified
Boiling Point	~325.7 °C (estimate) <a href="#">[5]</a>	~278.7 °C (estimate) <a href="#">[9]</a>	Not specified
Solubility	Insoluble in water; Soluble in chloroform <a href="#">[1][5]</a>	Sparingly soluble in water; Soluble in chloroform, methanol (heated) <a href="#">[6][9]</a>	Not specified
pKa (Predicted)	-4.78 ± 0.48 <a href="#">[5]</a>	-2.42 ± 0.30 <a href="#">[9]</a>	Not specified

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of dichloroquinoxaline compounds. The following table summarizes key spectral data for 2,3-dichloroquinoxaline.

**Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline**

Technique	Data
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)[ <a href="#">7</a> ]
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	δ 143.3, 140.9, 131.6, 127.8[ <a href="#">7</a> ]
FT-IR (KBr, cm <sup>-1</sup> )	3049 (Ar-H stretch), 1618 (C=N stretch), 1562 (C=C stretch), 753 (C-Cl stretch)[ <a href="#">7</a> ]
Mass Spec. (ESI-MS)	m/z: 199.10 [M+H] <sup>+</sup> [ <a href="#">7</a> ]
Mass Spec. (GC-MS)	Top peaks at m/z: 198, 163[ <a href="#">1</a> ]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of dichloroquinoxaline compounds.

### Synthesis of 2,3-Dichloroquinoxaline

Method 1: From Quinoxaline-2,3(1H,4H)-dione using POCl<sub>3</sub>[[7](#)]

- To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl<sub>3</sub>, 20 ml).
- Heat the mixture to reflux at 100 °C for 3 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- After completion, distill the excess POCl<sub>3</sub> under vacuum.
- Carefully quench the reaction mass with ice-cold water.
- An off-white semi-solid will form. Filter the product through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

Method 2: From 2,3-Dihydroxyquinoxaline using Thionyl Chloride[[7](#)]

- Create a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) in 1-chlorobutane (20 mL).

- Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.
- Add thionyl chloride (2.92 g, 24.6 mmol) to the mixture.
- Heat the mixture to reflux for 1 hour.
- Cool the reaction to ambient temperature.
- The resulting white needles are filtered, washed with ethyl ether, and dried to yield 2,3-dichloroquinoxaline.

## General Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11]

- Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoxaline sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field. Set the acquisition temperature (e.g., 298K).[11]
- $^1\text{H}$  NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a  $90^\circ$  pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

### Fourier-Transform Infrared (FT-IR) Spectroscopy[12][13]

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the spectrometer and run a background scan to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[12\]](#)
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C=C, C-Cl, Ar-H).

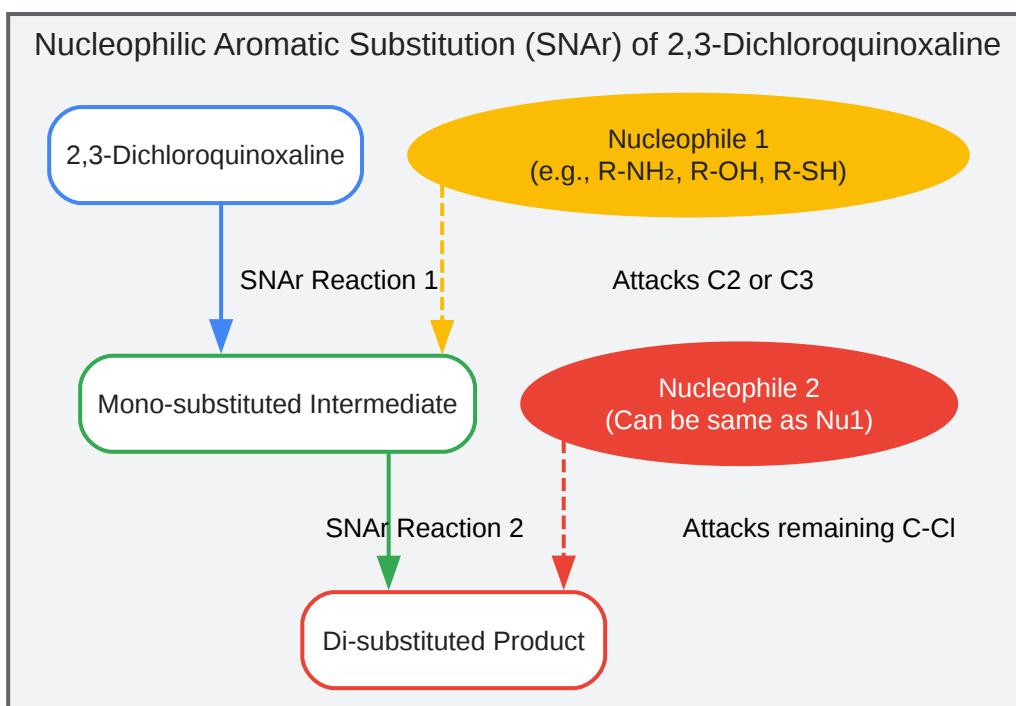
#### Mass Spectrometry (MS)[\[14\]](#)[\[15\]](#)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument and compound properties, use an appropriate ionization technique such as Electrospray Ionization (ESI) for polar compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile compounds.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[\[15\]](#)
- Data Analysis: Determine the molecular weight from the molecular ion peak (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}]^{+\bullet}$ ) and analyze the fragmentation pattern to confirm the structure.

## Key Chemical Reactivity & Biological Role

### Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of 2,3-dichloroquinoxaline in synthetic chemistry is its high reactivity towards nucleophiles. The two chlorine atoms are activated by the electron-withdrawing pyrazine ring, making them excellent leaving groups in SNAr reactions. This allows for the sequential or simultaneous substitution with a wide range of N-, O-, S-, and C-nucleophiles, providing a straightforward route to a vast library of functionalized quinoxaline derivatives.[\[3\]](#)[\[4\]](#)[\[16\]](#)

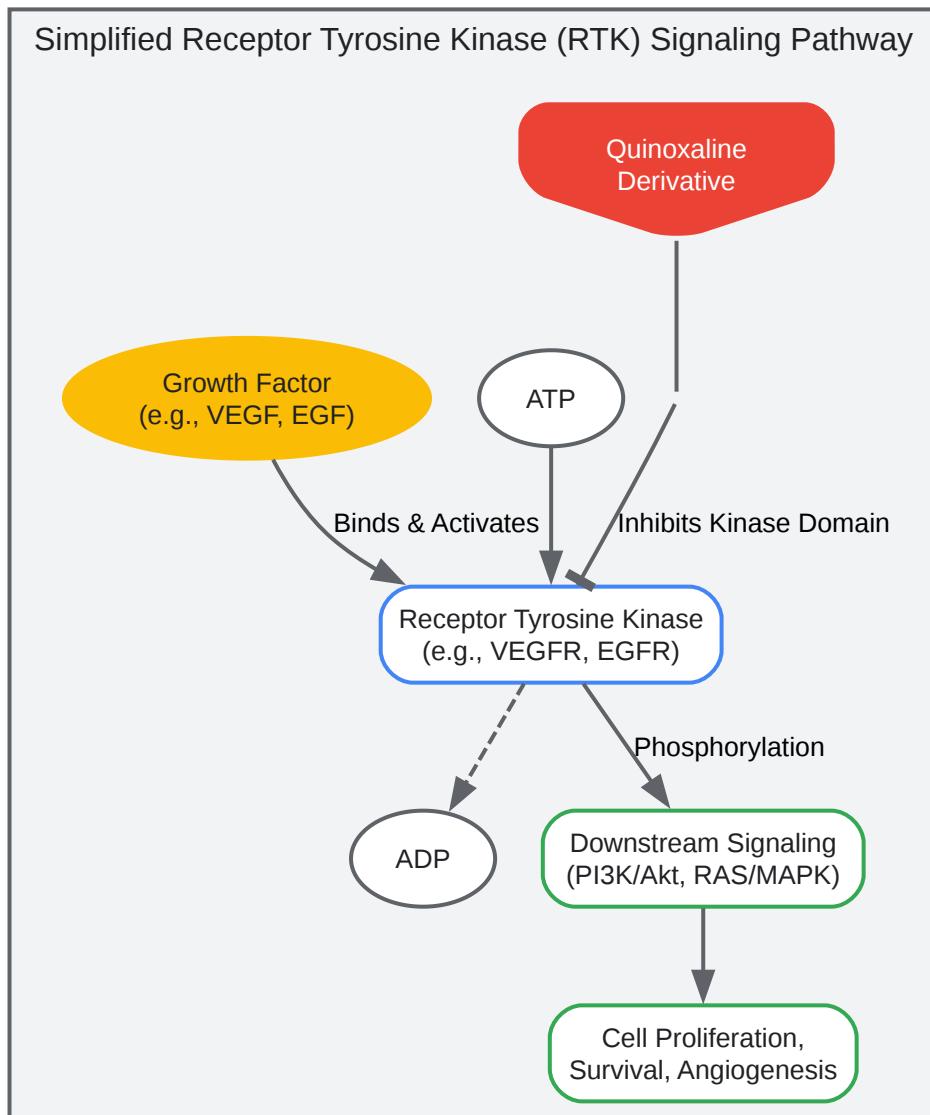


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*Logical workflow of SNAr reactions on 2,3-dichloroquinoxaline.*

## Role as Kinase Inhibitors

The quinoxaline scaffold is recognized as a "privileged structure" in drug discovery, frequently found in molecules that inhibit protein kinases.<sup>[17]</sup> Kinase inhibitors are a major class of cancer therapeutics. They function by blocking the activity of kinases, enzymes that are often overactive in cancer cells and drive tumor growth, proliferation, and survival.<sup>[1]</sup> Quinoxaline derivatives have been developed as inhibitors of several key receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, as well as intracellular kinases like PI3K and mTOR.<sup>[1]</sup> [18] Inhibition of these pathways can halt tumor progression and induce cancer cell death (apoptosis).<sup>[19]</sup>



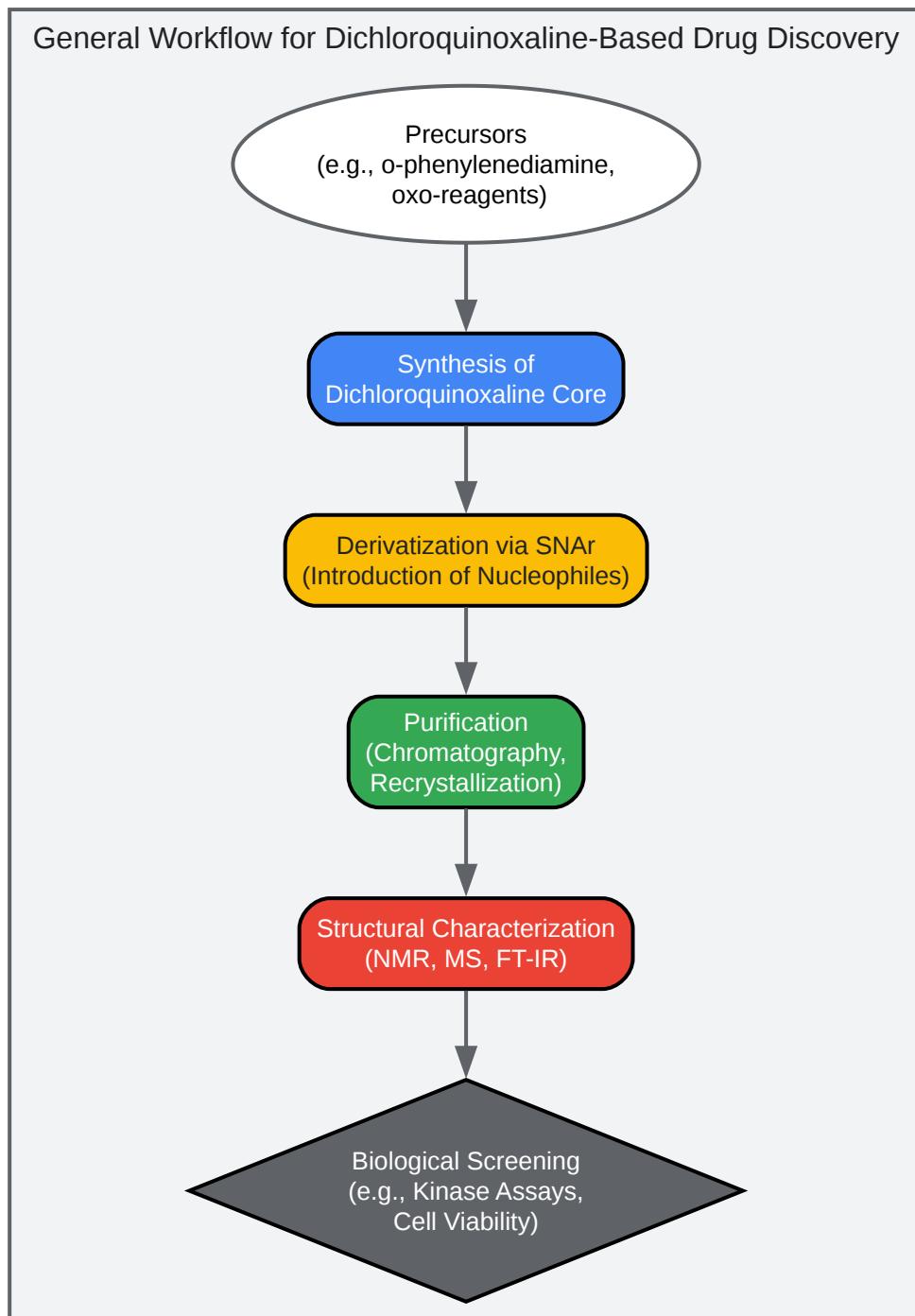
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*Inhibition of a generic RTK signaling pathway by a quinoxaline derivative.*

## Synthetic & Analytical Workflow

The development of novel quinoxaline-based compounds for drug discovery follows a structured workflow from synthesis to biological evaluation. This involves the initial synthesis of

the dichloroquinoxaline core, followed by derivatization and rigorous purification and characterization before proceeding to biological screening.



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